molecular formula C17H24N2O4 B14352318 3,5-Bis(butylcarbamoyl)benzoic acid CAS No. 92180-30-8

3,5-Bis(butylcarbamoyl)benzoic acid

Cat. No.: B14352318
CAS No.: 92180-30-8
M. Wt: 320.4 g/mol
InChI Key: MDXWGBYMALTKHS-UHFFFAOYSA-N
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Description

3,5-Bis(butylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two butylcarbamoyl groups attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(butylcarbamoyl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with butyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(butylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3,5-Bis(butylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(butylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzene ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Bis(butylcarbamoyl)benzoic acid.

    3,5-Dicarboxybenzoic acid: Another benzoic acid derivative with different functional groups.

    3,5-Bis(aminomethyl)benzoic acid: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of butylcarbamoyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable tool in various research applications.

Properties

92180-30-8

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

3,5-bis(butylcarbamoyl)benzoic acid

InChI

InChI=1S/C17H24N2O4/c1-3-5-7-18-15(20)12-9-13(11-14(10-12)17(22)23)16(21)19-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

MDXWGBYMALTKHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)NCCCC

Origin of Product

United States

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